1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Overview

Description

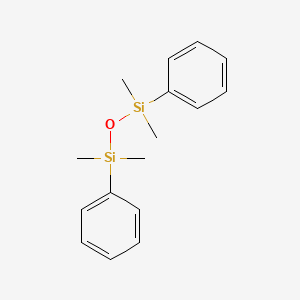

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound with the molecular formula

C16H22OSi2

. It is characterized by the presence of two phenyl groups and two silicon atoms, each bonded to two methyl groups. This compound is notable for its applications in various fields, including organic synthesis and materials science.Preparation Methods

Reduction of Dichlorodisiloxane with Metal Hydrides

This method leverages the reductive dehalogenation of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane. Sodium aluminum hydride (NaAlH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed as reducing agents.

Reaction Scheme

2\text{Si}(\text{CH}3)2-\text{OSi}(\text{CH}3)2-\text{C}6\text{H}5 \xrightarrow{\text{NaAlH}4/\text{THF}} \text{CH}3\text{Si}(\text{CH}3)2-\text{OSi}(\text{CH}3)2-\text{C}6\text{H}_5

Key Parameters

Mechanistic Insights : The reaction proceeds via nucleophilic substitution, where hydride ions replace chlorine atoms on silicon. Excess reductant is quenched with methanol to prevent over-reduction.

Hydrosilylation of Diphenylacetylene

This approach utilizes catalytic hydrosilylation, where tetramethyldisiloxane reacts with diphenylacetylene in the presence of a platinum catalyst.

Reaction Scheme

6\text{H}5-\text{C}\equiv\text{C}-\text{C}6\text{H}5 + \text{CH}3\text{Si}(\text{CH}3)2-\text{OSi}(\text{CH}3)2-\text{CH}3 \xrightarrow{\text{Pt}} \text{CH}3\text{Si}(\text{CH}3)2-\text{OSi}(\text{CH}3)2-\text{C}6\text{H}_5

Key Parameters

Advantages : High selectivity due to controlled addition across triple bonds. The reaction avoids side products like cyclic siloxanes.

Redistribution Reactions

This method involves equilibration of siloxane oligomers with chlorosilanes under acidic or basic conditions.

Reaction Scheme

Key Parameters

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | Hexamethylphosphotriamide (HMPA) | |

| Temperature | 115°C | |

| Yield | 90% (for analogous products) |

Limitations : Requires rigorous purification (e.g., distillation) to isolate the target compound.

Condensation of Chlorosilanes

This method involves hydrolysis/condensation of dimethylchlorosilane and diphenylsilanediol.

Reaction Scheme

2(\text{CH}3)2 + \text{HO-Si}(\text{C}6\text{H}5)2-\text{OH} \xrightarrow{\text{Base}} \text{CH}3\text{Si}(\text{CH}3)2-\text{OSi}(\text{CH}3)2-\text{C}6\text{H}_5 + \text{HCl}

Key Parameters

Note : Exact yields for this method are less documented but inferred from analogous reactions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Purity |

|---|---|---|---|---|

| Reduction | Single-step, low-cost starting materials | Requires inert atmospheres | 85% | >98% |

| Hydrosilylation | High selectivity, scalable | Expensive catalysts | 96% | >95% |

| Redistribution | Utilizes cheap chlorosilanes | Complex purification | ~90% | ~85% |

| Condensation | Environmentally friendly | Sensitive to moisture | ~80% | >90% |

Critical Factors Influencing Reaction Outcomes

-

Catalyst Selection : Platinum-based catalysts (e.g., Karstedt’s) enhance hydrosilylation efficiency, while HMPA accelerates redistribution .

-

Temperature Control : Reductive reactions (0–20°C) and hydrosilylation (RT) require precise thermal management to minimize byproducts .

-

Purification : Column chromatography (PE/EtOAc) is preferred for high-purity isolation, whereas distillation suits industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

Reduction: Reduction reactions can convert it into different silane derivatives.

Substitution: It can participate in substitution reactions where one or more of its methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds, and are conducted under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various silane derivatives.

Substitution: Functionalized siloxanes with different organic groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H22OSi2

Molecular Weight : 286.52 g/mol

Appearance : Colorless to almost colorless clear liquid

Boiling Point : 292 °C

Flash Point : 118 °C

Specific Gravity : 0.98

Refractive Index : 1.52

Applications Overview

-

Silicone Production

- Serves as a key intermediate in synthesizing silicone polymers used in sealants, adhesives, and coatings. Its structural properties enhance the mechanical and thermal stability of the resulting materials.

-

Surface Modification

- Effective in modifying surfaces to improve hydrophobicity and oleophobicity. This application is particularly valuable in textiles and electronics, where enhanced surface properties can lead to better performance and durability.

-

Cosmetic Formulations

- Utilized in cosmetics for its ability to provide a smooth texture and enhance the spreadability of creams and lotions. Its unique properties make it a preferred ingredient in high-end cosmetic products.

-

Thermal Stability

- Exhibits excellent thermal stability, making it suitable for high-temperature applications in automotive and aerospace industries. This stability ensures that materials maintain their integrity under extreme conditions.

-

Research Applications

- Commonly used as a reagent in organic synthesis and materials science research. It aids researchers in developing new compounds and materials with specific properties.

Chemistry

- Organic Synthesis : Acts as a precursor for synthesizing other organosilicon compounds.

- Reagent in Transformations : Facilitates various organic transformations due to its reactivity.

Biology

- Surface Modifications for Cell Culture : Enhances the growth conditions for cells by modifying the surfaces of culture vessels.

- Biosensors : Used as a component in developing biosensors due to its ability to interact with biological molecules.

Medicine

- Drug Delivery Systems : Investigated for potential use in drug delivery systems where controlled release is necessary.

- Medical Device Components : Explored as a material for medical devices due to its biocompatibility and stability.

Comparison of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Silicone Production | Intermediate for silicone polymers | Enhanced mechanical/thermal stability |

| Surface Modification | Improves hydrophobicity/oleophobicity | Better performance in textiles/electronics |

| Cosmetic Formulations | Ingredient for creams/lotions | Smooth texture, enhanced spreadability |

| Thermal Stability | High-temperature applications | Maintains integrity under extreme conditions |

| Research Applications | Reagent in organic synthesis | Aids in developing new compounds/materials |

Case Studies

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- In biological research, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is used as a derivatizing agent enhancing the detection of biomolecules by forming stable complexes with them. This application significantly improves the sensitivity and specificity of analytical techniques.

-

Surface Modification for Cell Culture

- Research demonstrated that modifying surfaces with this compound improved cell adhesion and proliferation rates in culture environments, leading to better experimental outcomes in tissue engineering studies.

-

Drug Delivery Systems

- Studies have explored its derivatives for use in drug delivery systems where controlled release is critical. The compound's properties facilitate the encapsulation of drugs while ensuring stability during storage.

Mechanism of Action

The mechanism by which 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydrosilylation agent, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds. This process is typically catalyzed by transition metals like platinum or rhodium, which facilitate the formation of the silicon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

1,1,3,3-Tetramethyldisiloxane: Lacks the phenyl groups present in 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, making it less sterically hindered and more reactive in certain contexts.

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of phenyl groups, which can participate in polymerization reactions.

Hexamethyldisiloxane: A simpler compound with only methyl groups attached to the silicon atoms, often used as a solvent or reagent in organic synthesis.

Uniqueness

This compound is unique due to its combination of phenyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.

Biological Activity

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (TMDS) is an organosilicon compound with the molecular formula . This compound is notable for its applications in various fields including organic synthesis, materials science, and biological research. Its unique structural properties allow it to interact with a variety of biomolecules, influencing biochemical pathways and cellular processes.

- Molecular Formula :

- Molecular Weight : 286.52 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : 292 °C

- Flash Point : 118 °C

- Specific Gravity : 0.98

- Refractive Index : 1.52

This compound exhibits biological activity primarily through its interactions with enzymes and proteins. It acts as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis, enhancing the detection of various biomolecules by forming stable complexes with them. The compound's silylating properties facilitate the formation of trimethylsilyl derivatives, which are crucial for improving the sensitivity and specificity of analytical techniques.

Biochemical Pathways

TMDS influences several biochemical pathways:

- Enzyme Modulation : It can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to alterations in cellular functions such as metabolism, growth, and apoptosis.

- Gene Expression : TMDS may affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular differentiation and proliferation.

Cellular Effects

The compound has been shown to impact various cellular processes:

- Cell Signaling : TMDS influences signaling pathways that regulate cell growth and differentiation.

- Metabolic Changes : It can alter metabolic rates by affecting enzyme activities involved in critical biochemical reactions.

Research Findings and Case Studies

Research has demonstrated the versatility of TMDS in biological applications:

- Gas Chromatography Applications :

- Cell Culture Modifications :

- Potential in Drug Delivery Systems :

Safety Profile

While TMDS is generally considered safe for laboratory use, it does present some hazards:

- Irritation Risks : It may cause skin and eye irritation upon contact. Precautionary measures should be taken to minimize exposure .

- Environmental Stability : TMDS has shown stability under controlled conditions; however, prolonged exposure to extreme environmental factors may lead to degradation .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity affecting metabolic pathways |

| Gene Expression | Influences transcription factors impacting cellular growth |

| Cell Signaling | Modulates signaling pathways related to cell differentiation |

| Analytical Applications | Enhances detection in GC-MS for biomolecule analysis |

Q & A

Q. What are the most reliable synthetic routes for 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, and how can reaction conditions be optimized for high yields?

Basic Research Question

The synthesis typically involves controlled hydrolysis/condensation of chlorosilane precursors or catalytic hydrosilylation. For example, 1,3-diphenyldisiloxane derivatives are synthesized via scalable one-pot methods using silane intermediates under inert atmospheres to prevent side reactions . Optimization includes:

- Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) enhance hydrosilylation efficiency.

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and byproduct formation.

- Purity management : Distillation or chromatography (>98% purity) is critical for isolating the target compound .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the molecular structure of this compound?

Basic Research Question

- <sup>29</sup>Si NMR : Identifies silicon environments; peaks near −20 ppm correspond to Si–O–Si linkages, while phenyl-substituted silicon resonates at −5 to 0 ppm .

- X-ray crystallography : Resolves bond angles (e.g., Si–O–Si ~130–150°) and confirms steric effects from methyl/phenyl groups . For accurate results, single crystals are grown via slow evaporation in nonpolar solvents (e.g., hexane).

Q. What experimental methods are used to determine the thermodynamic properties of this compound, such as heat capacity and volumetric behavior?

Advanced Research Question

- Heat capacity : Measured via adiabatic calorimetry (e.g., 286.52 g/mol compound) across 288–328 K, with deviations <2% from ideal values .

- Volumetric properties : Density and refractive index studies in mixtures (e.g., with organosilicon compounds) use vibrating-tube densimeters and Abbé refractometers at controlled temperatures (308–328 K) . Data fitting with Redlich-Kister equations quantifies excess molar volumes.

Q. How should researchers mitigate safety risks when handling this compound derivatives in the laboratory?

Basic Research Question

- Flammability : Classified as UN 1993 (flammable liquid); store in flame-proof cabinets and avoid open flames .

- Exposure control : Use fume hoods for synthesis; skin contact requires immediate washing with soap/water. In case of inhalation, administer oxygen if breathing is labored .

- Waste disposal : Segregate siloxane waste for incineration or specialized treatment to prevent environmental release .

Q. How do phenyl and methyl substituents influence the material properties of disiloxane-based polymers?

Advanced Research Question

- Thermal stability : Phenyl groups enhance thermal resistance (decomposition >300°C) compared to aliphatic substituents.

- Flexibility : Methyl groups reduce glass transition temperatures (Tg), as seen in epoxy-siloxane hybrids where linear disiloxanes lower crosslink density .

- Hydrophobicity : Phenyl rings increase contact angles, making the compound suitable for water-repellent coatings .

Q. What analytical techniques are recommended to resolve contradictions in purity or structural data for this compound?

Advanced Research Question

- GC-MS : Detects volatile impurities (e.g., residual silanes) with detection limits <0.1% .

- Elemental analysis : Validates C/H/Si ratios (theoretical: C 67.08%, H 7.69%, Si 19.58%) .

- FT-IR : Monitors Si–O–Si stretching (~1050 cm<sup>−1</sup>) and phenyl C–H vibrations (~3050 cm<sup>−1</sup>) to confirm functional groups .

Q. How can computational modeling predict the reactivity of this compound in novel applications?

Advanced Research Question

- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites. For example, the Si–O bond’s partial positive charge facilitates nucleophilic attack .

- Molecular dynamics : Predicts diffusion coefficients in polymer matrices, aiding in designing siloxane-modified composites .

Q. What role does this compound play in hybrid material synthesis, and how is its compatibility with other monomers assessed?

Advanced Research Question

Properties

IUPAC Name |

[dimethyl(phenyl)silyl]oxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJPWWLJDNCSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022537 | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000202 [mmHg] | |

| Record name | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19257 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-33-7 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLTETRAMETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X93JM12WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.